5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine
Overview
Description
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound that contains a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-4-(trifluoromethyl)pyrimidine with hydrazine hydrate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: It can be used to synthesize derivatives with antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives can act as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The hydrazinyl group can form covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the hydrazinyl group, making it less versatile in certain reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
Uniqueness: The presence of both the hydrazinyl and trifluoromethyl groups in 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine makes it unique compared to similar compounds. These functional groups provide a combination of reactivity and stability that is valuable in various synthetic and research applications .
Properties
IUPAC Name |
[5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N4/c6-2-1-11-4(13-10)12-3(2)5(7,8)9/h1H,10H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVDOBADTAZOCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NN)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228386 | |
Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-93-7 | |
Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785777-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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